molecular formula C6H6F2N2 B097101 2,4-Difluoro-5,6-dimethylpyrimidine CAS No. 18260-62-3

2,4-Difluoro-5,6-dimethylpyrimidine

Cat. No. B097101
CAS RN: 18260-62-3
M. Wt: 144.12 g/mol
InChI Key: FIXRGZVHBZOALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5,6-dimethylpyrimidine is a chemical compound with the molecular formula C7H7F2N2. It is a heterocyclic aromatic organic compound that contains a pyrimidine ring. This compound is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5,6-dimethylpyrimidine is not well understood. However, it is believed to act as a nucleophile in many chemical reactions. This compound is also known to form strong hydrogen bonds with other molecules, which may contribute to its unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Difluoro-5,6-dimethylpyrimidine are not well studied. However, it is known to have low toxicity and is not considered to be harmful to human health.

Advantages and Limitations for Lab Experiments

2,4-Difluoro-5,6-dimethylpyrimidine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, the limitations of this compound include its low solubility in water and other polar solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,4-Difluoro-5,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, 2,4-Difluoro-5,6-dimethylpyrimidine is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis method is well established, and it has several advantages for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.

Synthesis Methods

The synthesis of 2,4-Difluoro-5,6-dimethylpyrimidine involves the reaction of 2,4-difluoro-5-methylpyrimidine with acetic anhydride and aluminum chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. This method is widely used in the laboratory for the synthesis of 2,4-Difluoro-5,6-dimethylpyrimidine.

Scientific Research Applications

2,4-Difluoro-5,6-dimethylpyrimidine has potential applications in various fields of scientific research. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a building block in the synthesis of novel heterocyclic compounds.

properties

CAS RN

18260-62-3

Product Name

2,4-Difluoro-5,6-dimethylpyrimidine

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

2,4-difluoro-5,6-dimethylpyrimidine

InChI

InChI=1S/C6H6F2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3

InChI Key

FIXRGZVHBZOALM-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1F)F)C

Canonical SMILES

CC1=C(N=C(N=C1F)F)C

synonyms

Pyrimidine, 2,4-difluoro-5,6-dimethyl- (8CI)

Origin of Product

United States

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